3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H17N3O7S and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic methodologies for compounds related to oxazolidines and thiazolidines have been developed, involving reactions of α-amino acid ethyl esters with aromatic aldehydes, followed by dehydrogenation to produce oxazoles and thiazoles. Such processes demonstrate the versatility of these compounds in synthesizing bicyclic molecules, including pyrrolo[1,2-c]oxazole and thiazole diones, which are of interest in medicinal chemistry and material science (Badr et al., 1981).
Biological Activities
Research on compounds structurally similar to the queried chemical has highlighted their potential in anticancer activity. N-Substituted indole derivatives, including thiazolidine-2,4-dione frameworks, have been synthesized and evaluated against human breast cancer cell lines, showcasing the critical role of specific functional groups in enhancing topoisomerase-I inhibition (Kumar & Sharma, 2022).
Advanced Applications
Studies involving oxazolidine derivatives, particularly in the context of isatin 1,2,3-triazoles, have identified potent inhibitors against caspase-3, an enzyme significant in the apoptosis pathway. This research suggests the potential therapeutic applications of these compounds in designing new drugs for diseases characterized by abnormal cell death (Jiang & Hansen, 2011).
Computational and Quantum Chemical Studies
Computational quantum chemical studies on uracil-5-tertiary sulfonamides related to the chemical structure of interest reveal insights into their electronic properties, pharmacokinetic profiles, and potential as drug candidates. Such studies underscore the importance of theoretical approaches in predicting the behavior and activity of novel compounds before synthesis and testing (Gaurav & Krishna, 2021).
Properties
IUPAC Name |
3-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S/c1-17-12-8-11(2-3-13(12)26-15(17)21)27(23,24)18-6-4-10(5-7-18)19-14(20)9-25-16(19)22/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSRXFZVINSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)COC4=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.